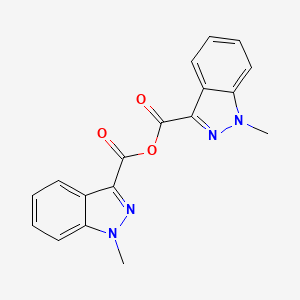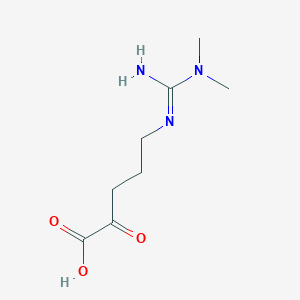
Glutathione (1S, 2R)-Isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutathione is a tripeptide compound, also known as GSH, and is classified as a peptide or derivative . It is an antioxidant found in plants, animals, fungi, and some bacteria and archaea . Glutathione is capable of preventing damage to important cellular components caused by reactive oxygen species, free radicals, peroxides, lipid peroxides, and heavy metals .
Synthesis Analysis
Glutathione synthesis involves a two-step reaction system. In the first step, glutamate and cysteine are condensed to glutamyl-cysteine by endogenous yeast enzymes inside the yeast cell, while consuming ATP . In the second step, the yeast cell membrane is lysed by the permeabilizing agent CTAB (cetyltrimethylammonium bromide) to release the glutamyl-cysteine, upon which added glutathione synthetase converts the glutamyl-cysteine and added glycine into glutathione .Molecular Structure Analysis
Glutathione is a tripeptide compound with the IUPAC Name (2S)-2-amino-5- [ [ (2R)-1- (carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid . It is commercially available and its 2D structure can be viewed in various databases .Chemical Reactions Analysis
Glutathione plays a major role in different physiological processes in the human body. The assay of glutathione is problematic because of the high polarity, the limited stability, and the aliphatic structure, which lacks the appropriate chromophore for UV detection . High-performance liquid chromatography was employed in both reverse phase and hydrophilic interaction modes .Physical And Chemical Properties Analysis
The assay of glutathione is problematic because of the high polarity, the limited stability, and the aliphatic structure, which lacks the appropriate chromophore for UV detection . High-performance liquid chromatography was employed in both reverse phase and hydrophilic interaction modes .Wissenschaftliche Forschungsanwendungen
Antioxidant Defense
Glutathione (GSH) is an important antioxidant found abundantly and synthesized intracellularly in the cytosol in a tightly regulated fashion . It has diverse physiological functions, including protection against reactive oxygen species and nitrogen species . This makes it a key player in the body’s defense against oxidative stress.
Maintenance of Cellular Thiol Status
In addition to its role as an antioxidant, Glutathione also plays a crucial role in maintaining the cellular thiol status . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a vital role in the function and structure of proteins in the body.
Role in Brain Disorders
Glutathione plays a paramount role in brain antioxidant defense, maintaining redox homeostasis . The depletion of brain GSH has been observed in aging and varied neurological disorders such as Alzheimer’s disease, Parkinson’s disease, etc . Therefore, GSH enrichment using supplementation is a promising avenue in the therapeutic development for these neurological disorders .
Detoxification
Glutathione plays a pivotal role in enhancing metabolic detoxification . It is involved in mitigating body toxin load through its ability to enhance hepatic conversion and excretion of compounds such as mercury and persistent organic pollutants .
Immune System Regulation
Glutathione is involved in the regulation of the immune system . It plays a role in the proliferation of lymphocytes, which are white blood cells that are key to the body’s immune response.
Glutathione Production in Yeast
Saccharomyces cerevisiae, a species of yeast, has shown potential for glutathione production . Improved technological approaches and genetic engineering in Saccharomyces cerevisiae have been used to improve glutathione production .
Zukünftige Richtungen
Recent studies have indicated the role of GSTs in cellular nitric oxide (NO) metabolism . This has implications for other biological systems where this group is present . Further studies investigating GST biochemistry could enhance our understanding of NO metabolism and lead to the generation of novel and innovative vasodilators for clinical use .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Glutathione (1S, 2R)-Isomer involves the protection of the carboxyl group of L-glutamic acid, followed by the coupling of L-cysteine and glycine to form the tripeptide. The stereochemistry of the isomer is achieved by using a chiral auxiliary during the coupling reaction.", "Starting Materials": [ "L-glutamic acid", "L-cysteine", "Glycine", "Di-tert-butyl dicarbonate (Boc2O)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Chiral auxiliary (e.g. (R)-2-phenylglycinol)" ], "Reaction": [ "Protection of L-glutamic acid carboxyl group with Boc2O", "Coupling of Boc-L-glutamic acid with L-cysteine using DCC and NHS", "Deprotection of Boc group with trifluoroacetic acid", "Coupling of the resulting dipeptide with glycine using DCC and NHS", "Removal of chiral auxiliary to obtain Glutathione (1S, 2R)-Isomer" ] } | |
CAS-Nummer |
274260-05-8 |
Produktname |
Glutathione (1S, 2R)-Isomer |
Molekularformel |
C10H17N3O6S |
Molekulargewicht |
307.33 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










